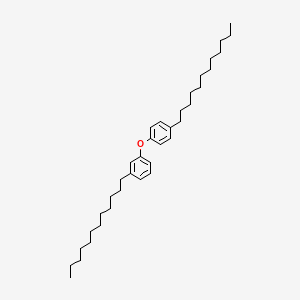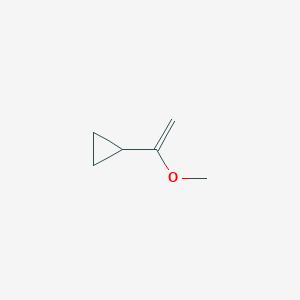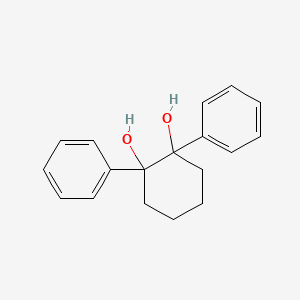
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- typically involves the reaction of 1-octadecanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
[ \text{1-Octadecanol} + \text{tert-Butyldimethylsilyl chloride} \rightarrow \text{Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)-} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and continuous monitoring to ensure the reaction proceeds efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the octadecyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used.
Major Products Formed
Oxidation: Silanols
Reduction: Silanes
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the modification of surfaces for biological assays.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their properties.
Mecanismo De Acción
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- involves its ability to form stable bonds with various substrates. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This stability is crucial in various chemical and biological processes, ensuring the integrity of the compound during reactions.
Comparación Con Compuestos Similares
Similar Compounds
Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar structure but with a chloro group instead of an octadecyloxy group.
1-Tetracosanol, tert-butyldimethylsilyl ether: Similar structure but with a tetracosyloxy group instead of an octadecyloxy group.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl(octadecyloxy)- is unique due to its long octadecyloxy chain, which imparts specific hydrophobic properties. This makes it particularly useful in applications requiring water repellency and stability in non-polar environments.
Propiedades
Número CAS |
65598-00-7 |
|---|---|
Fórmula molecular |
C24H52OSi |
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-octadecoxysilane |
InChI |
InChI=1S/C24H52OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25-26(5,6)24(2,3)4/h7-23H2,1-6H3 |
Clave InChI |
FLXIDOPWVJYZFM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


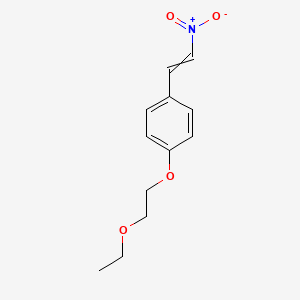
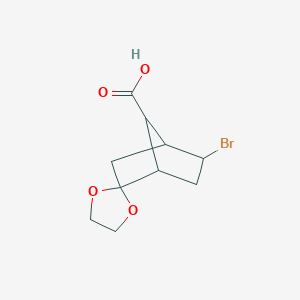
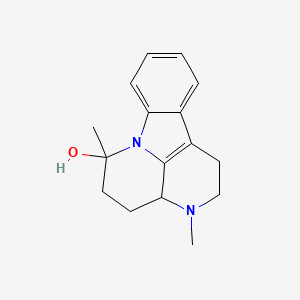
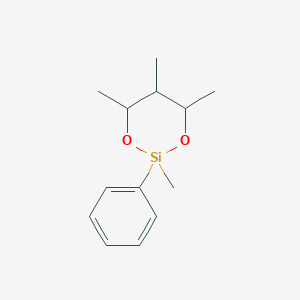
![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)
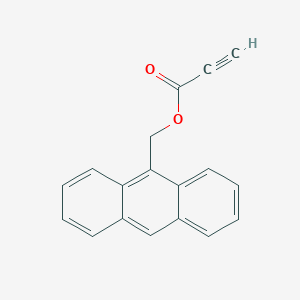
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)
